molecular formula C15H18N2O4 B8014999 5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one

5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one

Cat. No. B8014999
M. Wt: 290.31 g/mol
InChI Key: WTGPVPWURYYDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticholinesterase Activity : A study focused on synthesizing compounds similar to "5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one" found that these compounds showed inhibitory activity against butyrylcholinesterase, suggesting potential use in treating conditions like Alzheimer's disease (Filippova et al., 2019).

  • Neuroprotective Effects : Another research discovered that a compound named IMM-H004, a derivative of coumarin and structurally similar to the mentioned compound, exhibited antioxidant and neuroprotective roles in cerebral ischemia, indicating its potential in treating neurological damage due to ischemia (Zuo et al., 2015).

  • Antimicrobial Activity : A series of compounds structurally related to "5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one" were synthesized and showed significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Mandala et al., 2013).

  • Potential in Cancer Therapy : Research exploring new chromone derivatives from Hymenocallis littoralis found compounds structurally similar to "5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one" that could have applications in cancer therapy due to their cytotoxic activities against certain cancer cell lines (Anh et al., 2014).

  • Antioxidant Properties : Another study synthesized derivatives of the compound and evaluated them for their in vitro antimicrobial activity against different bacterial and fungal strains, highlighting their potential as antioxidants (Ghashang et al., 2015).

properties

IUPAC Name

5,7-dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9-13-11(19)7-10(18)8-12(13)21-15(20)14(9)17-5-3-16(2)4-6-17/h7-8,18-19H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGPVPWURYYDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
Reactant of Route 2
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5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
Reactant of Route 3
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
Reactant of Route 4
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
Reactant of Route 5
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
Reactant of Route 6
5,7-Dihydroxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one

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